molecular formula C4H7N2O5P B12910525 3-Aminoisoxazol-5-yl methyl hydrogen phosphate

3-Aminoisoxazol-5-yl methyl hydrogen phosphate

Cat. No.: B12910525
M. Wt: 194.08 g/mol
InChI Key: DNSLGFQQWUYNSU-UHFFFAOYSA-N
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Description

3-Aminoisoxazol-5-yl methyl hydrogen phosphate is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoisoxazol-5-yl methyl hydrogen phosphate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-amino-5-methylisoxazole with phosphoric acid derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3-Aminoisoxazol-5-yl methyl hydrogen phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphorylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Mechanism of Action

The mechanism of action of 3-Aminoisoxazol-5-yl methyl hydrogen phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Aminoisoxazol-5-yl methyl hydrogen phosphate include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C4H7N2O5P

Molecular Weight

194.08 g/mol

IUPAC Name

(3-amino-1,2-oxazol-5-yl) methyl hydrogen phosphate

InChI

InChI=1S/C4H7N2O5P/c1-9-12(7,8)11-4-2-3(5)6-10-4/h2H,1H3,(H2,5,6)(H,7,8)

InChI Key

DNSLGFQQWUYNSU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(O)OC1=CC(=NO1)N

Origin of Product

United States

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